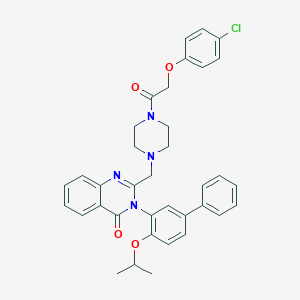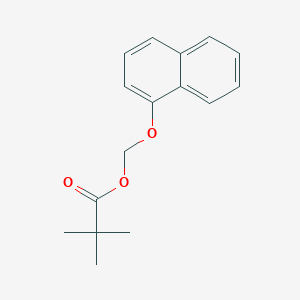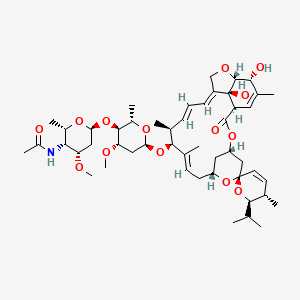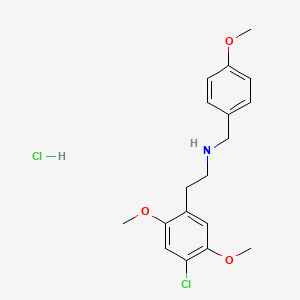![molecular formula C33H64O5 B3026226 Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
Vue d'ensemble
Description
Le 1-Stéaroyl-2-Lauroyl-rac-glycérol est un composé de diacylglycérol qui présente de l'acide stéarique en position sn-1 et de l'acide laurique en position sn-2 . Ce composé est souvent utilisé comme substrat pour les enzymes de diacylglycérol lipase, telles que la diacylglycérol lipase de rat DDHD2 . C'est une molécule importante en biochimie lipidique et elle a diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1-Stéaroyl-2-Lauroyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant du glycérol et les acides gras respectifs, l'acide stéarique et l'acide laurique . La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est effectuée sous reflux pour assurer une estérification complète.
Méthodes de production industrielle
Dans les milieux industriels, la production de 1-Stéaroyl-2-Lauroyl-rac-glycérol implique l'utilisation de matières premières de haute pureté et des conditions de réaction contrôlées pour obtenir des rendements et une pureté élevés. Le processus peut inclure des étapes telles que :
Estérification : Réaction du glycérol avec l'acide stéarique et l'acide laurique en présence d'un catalyseur.
Purification : Utilisation de techniques telles que la distillation ou la chromatographie pour purifier le produit.
Contrôle de la qualité : S'assurer que le produit final répond aux spécifications requises par des méthodes analytiques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM).
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Stéaroyl-2-Lauroyl-rac-glycérol subit diverses réactions chimiques, notamment :
Hydrolyse : Décomposition en glycérol et en acides gras respectifs en présence d'eau et d'un catalyseur acide ou basique.
Oxydation : Réaction avec des agents oxydants pour former des peroxydes ou d'autres produits oxydés.
Réduction : Les agents réducteurs peuvent convertir les groupes ester en alcools.
Réactifs et conditions courants
Hydrolyse : Conditions acides ou basiques avec de l'eau.
Oxydation : Utilisation d'agents tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Principaux produits formés
Hydrolyse : Glycérol, acide stéarique et acide laurique.
Oxydation : Divers dérivés oxydés des acides gras.
Réduction : Dérivés alcooliques des groupes ester originaux.
4. Applications de recherche scientifique
Le 1-Stéaroyl-2-Lauroyl-rac-glycérol a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement et les interactions des lipides.
Biologie : Sert de substrat pour les études enzymatiques, en particulier celles impliquant les lipases.
Médecine : Étudié pour son rôle potentiel dans les systèmes d'administration de médicaments et comme composant dans les formulations à base de lipides.
Industrie : Utilisé dans la production de cosmétiques et de produits de soins personnels en raison de ses propriétés émollientes.
5. Mécanisme d'action
Le mécanisme d'action du 1-Stéaroyl-2-Lauroyl-rac-glycérol implique son interaction avec des enzymes telles que les diacylglycérol lipases. Ces enzymes hydrolysent le composé pour libérer des acides gras libres et du glycérol, qui peuvent ensuite participer à diverses voies métaboliques . Les cibles moléculaires incluent les sites actifs des enzymes lipases, et les voies impliquées sont celles liées au métabolisme et à la signalisation lipidiques.
Applications De Recherche Scientifique
1-Stearoyl-2-Lauroyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Serves as a substrate for enzyme studies, particularly those involving lipases.
Medicine: Investigated for its potential role in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-Stearoyl-2-Lauroyl-rac-glycerol involves its interaction with enzymes such as diacylglycerol lipases. These enzymes hydrolyze the compound to release free fatty acids and glycerol, which can then participate in various metabolic pathways . The molecular targets include the active sites of lipase enzymes, and the pathways involved are those related to lipid metabolism and signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Stéaroyl-rac-glycérol : Contient uniquement de l'acide stéarique et du glycérol.
1-Lauroyl-rac-glycérol : Contient uniquement de l'acide laurique et du glycérol.
1,2-Dilauroyl-rac-glycérol : Contient deux molécules d'acide laurique et du glycérol.
1,2-Distearoyl-rac-glycérol : Contient deux molécules d'acide stéarique et du glycérol
Unicité
Le 1-Stéaroyl-2-Lauroyl-rac-glycérol est unique en raison de sa combinaison d'acide stéarique et d'acide laurique à des positions spécifiques sur la chaîne principale du glycérol. Cet arrangement structurel confère des propriétés physiques et chimiques distinctes, ce qui le rend précieux pour des applications de recherche et industrielles spécifiques .
Propriétés
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBFGYKBOUTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid](/img/structure/B3026145.png)

![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026147.png)
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)
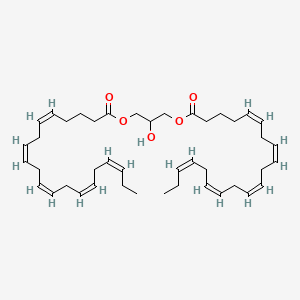
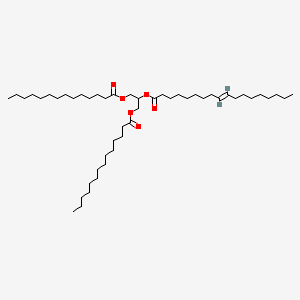
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
![methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-acetyloxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B3026159.png)
